Cas no 173314-98-2 (6-ethynylpyridin-2-amine)

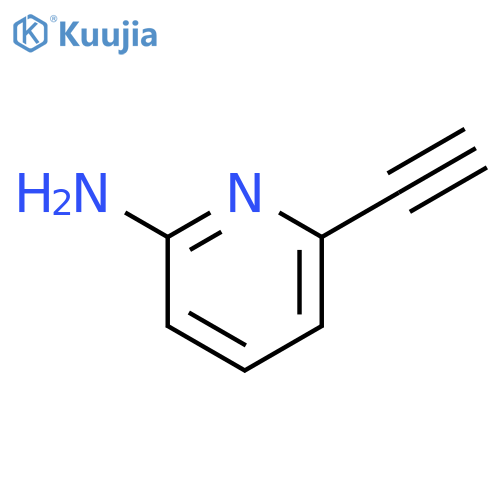

6-ethynylpyridin-2-amine structure

商品名:6-ethynylpyridin-2-amine

6-ethynylpyridin-2-amine 化学的及び物理的性質

名前と識別子

-

- 6-ethynyl-2-Pyridinamine

- 2-amino-6-ethynylpyridine

- 2-Pyridinamine,6-ethynyl-

- 6-ethynylpyridin-2-amine

- 2-Pyridinamine,6-ethynyl-(9CI)

- 6-ethynylpyridine-2-amine

- DTXSID90663789

- SCHEMBL769270

- EN300-1726558

- 173314-98-2

- SY032733

- ZNJXVCPFQSXVQF-UHFFFAOYSA-N

- C73323

- AKOS006339978

- CS-0309307

- MFCD17214307

- DB-292891

-

- MDL: MFCD17214307

- インチ: InChI=1S/C7H6N2/c1-2-6-4-3-5-7(8)9-6/h1,3-5H,(H2,8,9)

- InChIKey: ZNJXVCPFQSXVQF-UHFFFAOYSA-N

- ほほえんだ: C#CC1=NC(=CC=C1)N

計算された属性

- せいみつぶんしりょう: 118.053

- どういたいしつりょう: 118.053

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 9

- 回転可能化学結合数: 0

- 複雑さ: 133

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.8

- トポロジー分子極性表面積: 38.9A^2

じっけんとくせい

- 密度みつど: 1.1±0.1 g/cm3

- ふってん: 265.6±25.0 °C at 760 mmHg

- フラッシュポイント: 138.5±10.4 °C

- じょうきあつ: 0.0±0.5 mmHg at 25°C

6-ethynylpyridin-2-amine セキュリティ情報

- シグナルワード:warning

- 危害声明: H303+H313+H333

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

6-ethynylpyridin-2-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | E939263-100mg |

6-Ethynyl-2-pyridinamine |

173314-98-2 | 100mg |

$ 250.00 | 2022-06-05 | ||

| TRC | E939263-50mg |

6-Ethynyl-2-pyridinamine |

173314-98-2 | 50mg |

$ 160.00 | 2022-06-05 | ||

| Enamine | EN300-1726558-0.05g |

6-ethynylpyridin-2-amine |

173314-98-2 | 95% | 0.05g |

$106.0 | 2023-09-20 | |

| Enamine | EN300-1726558-10.0g |

6-ethynylpyridin-2-amine |

173314-98-2 | 95% | 10g |

$3617.0 | 2023-06-04 | |

| eNovation Chemicals LLC | Y1186085-5g |

2-Amino-6-ethynylpyridine |

173314-98-2 | 95% | 5g |

$1320 | 2024-07-20 | |

| Enamine | EN300-1726558-5.0g |

6-ethynylpyridin-2-amine |

173314-98-2 | 95% | 5g |

$1858.0 | 2023-06-04 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | VF982-250mg |

6-Ethynylpyridin-2-amine |

173314-98-2 | 97% | 250mg |

900CNY | 2021-05-07 | |

| Enamine | EN300-1726558-5g |

6-ethynylpyridin-2-amine |

173314-98-2 | 95% | 5g |

$1858.0 | 2023-09-20 | |

| Enamine | EN300-1726558-10g |

6-ethynylpyridin-2-amine |

173314-98-2 | 95% | 10g |

$3617.0 | 2023-09-20 | |

| Enamine | EN300-1726558-1g |

6-ethynylpyridin-2-amine |

173314-98-2 | 95% | 1g |

$456.0 | 2023-09-20 |

6-ethynylpyridin-2-amine 関連文献

-

Disha Mungalpara,Harald Kelm,Arto Valkonen,Kari Rissanen,Sandro Keller,Stefan Kubik Org. Biomol. Chem. 2017 15 102

173314-98-2 (6-ethynylpyridin-2-amine) 関連製品

- 1260805-55-7(1,3-dimethyl-4-(3-methylphenyl)-1H-pyrazol-5-amine)

- 1804912-51-3(2-(Aminomethyl)-4-bromo-6-(difluoromethyl)-3-fluoropyridine)

- 1704146-40-6(4-(5-bromo-2-methoxyphenyl)but-3-en-2-amine)

- 727689-84-1(2-(benzylsulfanyl)-4-ethyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carbonitrile)

- 383148-69-4(methyl 2-[2-(1H-indol-3-yl)ethyl]-1-oxo-1,2-dihydroisoquinoline-4-carboxylate)

- 2228467-35-2(2-amino-3-(5-fluoropyridin-3-yl)-2-methylpropan-1-ol)

- 894013-49-1(N'-(2,6-dimethylphenyl)-N-{2-4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-ylethyl}ethanediamide)

- 1227581-19-2(3'-Fluoro-2-methoxy-5-(trifluoromethyl)biphenyl)

- 1342133-31-6(2-methyl-N1-(3-methylphenyl)benzene-1,3-diamine)

- 955638-24-1(N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,4-difluorobenzene-1-sulfonamide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:173314-98-2)6-ethynylpyridin-2-amine

清らかである:99%/99%

はかる:1g/5g

価格 ($):348.0/1219.0